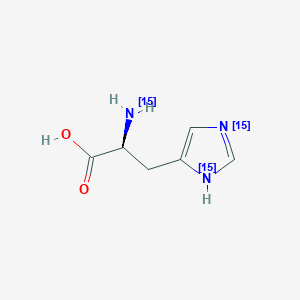
11-Phthalocyaninesulfonic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalocyanine tetrasulfonate hydrate , is a chemical compound with the empirical formula C32H18N8O12S4·xH2O. It belongs to the class of phthalocyanine derivatives and exhibits interesting properties due to its aromatic macrocyclic structure. The compound features four sulfonic acid groups attached to the phthalocyanine core, making it highly water-soluble and suitable for various applications .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 11-Phthalocyaninesulfonic acid hydrate involves the introduction of sulfonic acid groups onto the phthalocyanine framework. Common synthetic routes include:
Sulfonation of Phthalocyanine: Phthalocyanine is treated with concentrated sulfuric acid or oleum (fuming sulfuric acid) to introduce the sulfonic acid groups.
Metal Complexation: Metal complexes of phthalocyanine can be sulfonated to yield the desired compound.
Reaction Conditions: Reaction conditions vary depending on the specific synthetic method employed. Sulfonation reactions typically require elevated temperatures and acidic conditions.
Industrial Production: The industrial production of this compound involves large-scale sulfonation processes. detailed industrial methods are proprietary and may not be widely available.
Analyse Chemischer Reaktionen
11-Phthalocyaninesulfonic acid hydrate undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions due to its electron-rich aromatic system.
Substitution Reactions: The sulfonic acid groups make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Sulfonation agents (e.g., sulfuric acid), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., hydrazine) are commonly used.
Major Products: Sulfonated phthalocyanines find applications as dyes, pigments, and catalysts.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a water-soluble dye and indicator.
Biology: Investigated for its interactions with biomolecules (e.g., DNA, proteins).
Medicine: Explored for potential therapeutic applications (e.g., photodynamic therapy).
Industry: Applied in inkjet printing, sensors, and electrochemical devices.
Wirkmechanismus
The exact mechanism by which 11-Phthalocyaninesulfonic acid hydrate exerts its effects depends on the specific application. For example:
- As a photodynamic therapy agent , it generates reactive oxygen species upon light activation, leading to cell damage.
- In catalysis , it participates in redox reactions due to its metal center.
Vergleich Mit ähnlichen Verbindungen
While 11-Phthalocyaninesulfonic acid hydrate is unique due to its sulfonic acid groups, other related compounds include:
- Phthalocyanine derivatives with different substituents (e.g., alkyl, aryl, or halogen groups).
- Non-sulfonated phthalocyanines.
Eigenschaften
Molekularformel |
C32H20N8O13S4 |
|---|---|
Molekulargewicht |
852.8 g/mol |
IUPAC-Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid;hydrate |
InChI |
InChI=1S/C32H18N8O12S4.H2O/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40);1H2 |
InChI-Schlüssel |
QNPPZKALMXYKPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C(N5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2N3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)








![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)



